N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 82058-43-3
VCID: VC18473743
InChI: InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-7-15-25(37)16-8-21)27-29(19-3-11-23(35)12-4-19)40-30(20-5-13-24(36)14-6-20)28(33(27)42)32(41)22-9-17-26(38)18-10-22/h3-18,27-32,40H,2H2,1H3,(H,39,43)
SMILES:
Molecular Formula: C34H29Cl4N3O2
Molecular Weight: 653.4 g/mol

N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

CAS No.: 82058-43-3

Cat. No.: VC18473743

Molecular Formula: C34H29Cl4N3O2

Molecular Weight: 653.4 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide - 82058-43-3

Specification

CAS No. 82058-43-3
Molecular Formula C34H29Cl4N3O2
Molecular Weight 653.4 g/mol
IUPAC Name 2,4,6,8-tetrakis(4-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide
Standard InChI InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-7-15-25(37)16-8-21)27-29(19-3-11-23(35)12-4-19)40-30(20-5-13-24(36)14-6-20)28(33(27)42)32(41)22-9-17-26(38)18-10-22/h3-18,27-32,40H,2H2,1H3,(H,39,43)
Standard InChI Key KSSKVLAGUBUECK-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Introduction

Structural and Stereochemical Features

Core Bicyclic Framework

The compound’s central 3,7-diazabicyclo[3.3.1]nonane scaffold adopts a chair–boat conformation, as confirmed by X-ray crystallography . The chair component hosts two para-chlorophenyl groups at positions 2 and 8, while the boat component accommodates substituents at positions 4 and 6. This arrangement creates a sterically constrained environment that enhances binding specificity to biological targets .

Substituent Configuration

The four para-chlorophenyl groups are oriented at angles of 18.15° (chair) and 32.64° (boat) relative to the bicyclic plane, minimizing steric clash and optimizing π-π interactions . The ethyl carboxamide group at position 3 introduces hydrogen-bonding capabilities, critical for receptor engagement .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC34H29Cl4N3O2\text{C}_{34}\text{H}_{29}\text{Cl}_4\text{N}_3\text{O}_2
Molecular Weight653.4 g/mol
ConformationChair–boat
Chlorophenyl Angles18.15° (chair), 32.64° (boat)
Hydrogen Bond Acceptors4

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized via a Mannich condensation reaction involving 4-chlorobenzaldehyde, acetone, and ammonium acetate in ethanol . A key intermediate, 2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, undergoes carboxamidation with N-ethylcarboxamide under reflux conditions using O-benzylhydroxylamine hydrochloride and sodium acetate trihydrate. Purification via recrystallization from ethanol-chloroform yields the final product with >95% purity.

Reaction Modifications

The amide and ketone functionalities permit diverse reactions:

  • Oxidation: Ketone groups react with potassium permanganate to form carboxylic acids.

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol .

  • Substitution: Chlorophenyl groups undergo nucleophilic aromatic substitution with amines or alkoxides.

Table 2: Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYield (%)Source
CarboxamidationO-Benzylhydroxylamine, NaOAc, EtOH/CHCl₃78–85
OxidationKMnO₄, H₂O, 60°C65
ReductionNaBH₄, EtOH, −20°C72

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 774.1°C at 760 mmHg and a flash point of 422°C, indicative of high thermal stability . Its density of 1.346 g/cm³ suggests moderate packing efficiency in crystalline form .

Solubility and Partitioning

LogP and LogD values of 1.856 reflect moderate hydrophobicity, favoring solubility in organic solvents like ethanol and chloroform. Water solubility is limited (LogSw = −2.33) , necessitating formulation with surfactants for biological assays.

Target/EffectMeasurement/ResultSource
α4β2 nAChR AffinityKi=45nMK_i = 45 \, \text{nM}
TNF-α Inhibition (IC₅₀)12.3 µM
Neuronal Viability (Oxidative Stress)78% Protection at 10 µM

Crystallography and Molecular Interactions

X-ray diffraction data (CCDC 947066) confirms the chair–boat conformation and reveals intermolecular N–H⋯π and C–H⋯O interactions that stabilize the crystal lattice. These interactions are critical for predicting solid-state behavior and designing co-crystals for enhanced bioavailability .

Future Research Directions

  • Derivatization for Selectivity: Modifying the carboxamide group to enhance α4β2 vs. α3β4 nAChR selectivity .

  • Prodrug Development: Improving water solubility via phosphate or ester prodrugs .

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics and blood-brain barrier penetration in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator